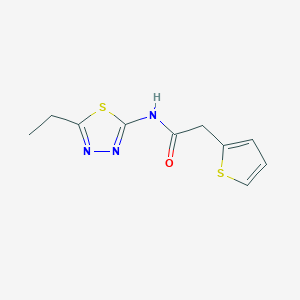![molecular formula C12H13NO5S B445219 (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 444908-71-8](/img/structure/B445219.png)
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors
The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative. The final step involves the formation of the oxobutenoic acid moiety through a condensation reaction between the amino-thiophene intermediate and a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features, used in organic synthesis and as an alternative to traditional solvents.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry and catalysis.
Levalbuterol Related Compound D: A compound with similar functional groups, used in pharmaceutical research.
Uniqueness
(2E)-4-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h4-6H,3H2,1-2H3,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAHHJJAXBRMEJ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-chlorophenoxy)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B445137.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B445138.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B445139.png)
![5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445142.png)
![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445143.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445145.png)
![Methyl 2-({4-[(4-propylphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445146.png)
![4-[(4-propylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B445147.png)
![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445148.png)
![5-(4-bromophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445151.png)
![4-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B445152.png)
![5-(4-bromophenyl)-3-chloro-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445154.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B445159.png)
